molecular formula C15H17NO2 B067123 (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine CAS No. 173416-01-8

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine

Cat. No.: B067123
CAS No.: 173416-01-8
M. Wt: 243.3 g/mol
InChI Key: OYJDMLZKWITUOG-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of a furan ring, a butenyl chain, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Butenyl Chain Introduction: The butenyl chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Amination and Methoxylation: The final step involves the introduction of the amine group and the methoxy group. This can be achieved through nucleophilic substitution reactions using appropriate amine and methoxy reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The furan ring and the amine group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (1-Furan-2-yl-but-3-enyl)-(4-hydroxy-phenyl)-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1-Furan-2-yl-but-3-enyl)-(4-chloro-phenyl)-amine: Similar structure but with a chloro group instead of a methoxy group.

    (1-Furan-2-yl-but-3-enyl)-(4-nitro-phenyl)-amine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

IUPAC Name

N-[1-(furan-2-yl)but-3-enyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-5-14(15-6-4-11-18-15)16-12-7-9-13(17-2)10-8-12/h3-4,6-11,14,16H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJDMLZKWITUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389855
Record name N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173416-01-8
Record name N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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